Thioguanine (TN)

Description

Historical Context of Thioguanine Research

The journey of thioguanine research began in the mid-20th century, a period marked by significant advancements in the field of chemotherapy. Developed in the 1940s and 1950s by Nobel laureates Gertrude Elion and George Hitchings, thioguanine was one of several purine (B94841) analogues synthesized with the aim of treating cancer. nih.gov Their pioneering work, which led to the development of antimetabolite drugs, earned them the Nobel Prize in Medicine in 1988. nih.gov

Initially, thioguanine was developed for the treatment of childhood leukemia. nih.gov The first clinical application of a thiopurine, mercaptopurine, was reported in 1953, and the first results of thioguanine in leukemia were published in 1960. nih.gov For many years, its primary application in academic and clinical research remained focused on hematological malignancies.

Over time, the research trajectory of thioguanine expanded beyond oncology. Recognizing its immunomodulatory effects, researchers began investigating its potential in treating immune-mediated and inflammatory diseases. This led to a "rediscovery" of the compound, with studies exploring its efficacy in conditions such as inflammatory bowel disease (IBD), psoriasis, and autoimmune hepatitis. nih.govwjgnet.com This shift in research focus has been driven by the need for alternative therapeutic options for patients who are intolerant or resistant to other treatments. nih.gov

Academic Significance and Research Trajectory of Thioguanine

The academic significance of thioguanine lies in its multifaceted mechanism of action and its broad spectrum of potential applications. As a prodrug, thioguanine is converted in the body to its active metabolites, the thioguanine nucleotides (TGNs). nih.gov These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity. researchgate.net Research has also elucidated that the cytotoxic effects in some contexts are mediated by the mismatch repair (MMR) system. nih.gov

The research trajectory of thioguanine has been dynamic, evolving from its initial use in oncology to its current exploration in a variety of inflammatory and autoimmune disorders. This evolution has been accompanied by a deeper understanding of its pharmacokinetics and pharmacogenetics. For instance, the discovery of the role of the enzyme thiopurine S-methyltransferase (TPMT) in thioguanine metabolism has been crucial in understanding inter-individual variations in response and toxicity. researchgate.net

Recent academic inquiry has also focused on optimizing thioguanine's use, including exploring different dosing strategies and its application in combination with other agents. wjgnet.comresearchgate.net Furthermore, research into its effects on specific cellular pathways continues to uncover new potential therapeutic avenues.

Interactive Data Table: Thioguanine Efficacy in Psoriasis

| Study (Year) | Number of Patients | Key Efficacy Finding |

| Zackheim et al. | 48 | >75% improvement in 79% of patients with extensive plaque psoriasis. wjgnet.com |

| Anonymous Study | 18 | >90% improvement in 78% of patients. nih.gov |

| Anonymous Study | 20 | 18 of 20 patients showed a significant response after 6 months. nih.gov |

| Anonymous Study | 14 | Marked improvement in 71% of patients with a pulse-dosing schedule. researchgate.net |

Interactive Data Table: Thioguanine Efficacy in Inflammatory Bowel Disease (IBD)

| Study Type/Patient Group | Number of Patients/Studies | Key Efficacy Finding |

| Systematic Review | 11 studies (353 patients) | 65% of patients with prior azathioprine/mercaptopurine failure had clinical improvement. nih.gov |

| Meta-analysis | 32 studies | Pooled clinical response rate of 66%. researchgate.net |

| Thiopurine-Naïve Patients | 114 patients | Clinical effectiveness at 12 months was 53%. oup.com |

| Maintenance Therapy | 108 patients | Sustained corticosteroid-free clinical remission over 12 months in 45% of patients. nih.gov |

Interactive Data Table: Thioguanine Efficacy in Autoimmune Hepatitis (AIH)

| Study (Year) | Number of Patients | Key Efficacy Finding |

| French Study | 17 | 94% achieved normalization of serum transaminases within three months. xiahepublishing.com |

| Dutch Retrospective Review | 38 (intolerant to AZA/MP) | 83% of those who continued TG achieved complete biochemical remission. nih.gov |

| Dutch Retrospective Review | 11 (insufficient response to AZA/MP) | 7 of 11 were responsive to TG. nih.gov |

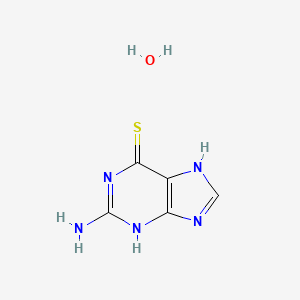

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7N5OS |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

2-amino-3,7-dihydropurine-6-thione;hydrate |

InChI |

InChI=1S/C5H5N5S.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |

InChI Key |

RRKKTSWGAZWFBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=C(N2)N.O |

Origin of Product |

United States |

Molecular Mechanisms of Thioguanine Action

Intracellular Activation Pathways of Thioguanine

The activation of thioguanine is a multi-step enzymatic process that converts the inactive prodrug into its pharmacologically active nucleotide forms.

The initial and rate-limiting step in thioguanine's activation is its conversion to 6-thioguanosine (B559654) monophosphate (6-TGMP). tandfonline.comwikipedia.org This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), for which thioguanine competes with the natural substrates hypoxanthine (B114508) and guanine (B1146940). drugbank.comncats.iolgmpharma.comhmdb.ca This direct conversion is a key feature of thioguanine's metabolism. nih.govig-endoskopie.at The formation of 6-TGMP is crucial as it allows the compound to enter the nucleotide pool. ontosight.ai

Following its conversion to 6-TGMP, the molecule undergoes further phosphorylation by cellular kinases to form 6-thioguanosine diphosphate (B83284) (6-TGDP) and subsequently 6-thioguanosine triphosphate (6-TGTP). tandfonline.comwikipedia.orgnih.gov Concurrently, ribonucleotide reductase can convert these nucleotides to their deoxyribosyl counterparts. wikipedia.org The collective term for these phosphorylated metabolites is 6-thioguanine (B1684491) nucleotides (TGNs). tandfonline.comwikipedia.orgnih.gov The accumulation of TGNs within the cell is a critical determinant of thioguanine's therapeutic and toxic effects. ontosight.ai The level of phosphorylation is a significant factor, with the triphosphate forms being more integral to the drug's lympholytic activity. units.it

Table 1: Intracellular Activation of Thioguanine

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Initial Conversion | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Thioguanine (TG) | 6-Thioguanosine Monophosphate (6-TGMP) |

| Phosphorylation | Cellular Kinases | 6-TGMP | 6-Thioguanosine Diphosphate (6-TGDP) |

| Phosphorylation | Cellular Kinases | 6-TGDP | 6-Thioguanosine Triphosphate (6-TGTP) |

| Reduction | Ribonucleotide Reductase | Thioguanosine Nucleotides | Deoxythioguanosine Nucleotides |

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mediated Conversion

Nucleic Acid Integration and Perturbation

The primary cytotoxic mechanism of thioguanine stems from the incorporation of its active metabolites, particularly the triphosphate forms, into the nucleic acid structure of rapidly dividing cells. patsnap.com

Thioguanine nucleotides, both ribonucleotides and deoxyribonucleotides, are incorporated into RNA and DNA, respectively, as fraudulent bases. ncats.iotandfonline.comlgmpharma.com 6-thioguanosine triphosphate (TGTP) is integrated into RNA, while deoxy-thioguanosine triphosphate (dGTP) is incorporated into DNA during the S-phase of the cell cycle. smpdb.cadrugbank.comlgmpharma.com This incorporation disrupts the normal structure and function of these nucleic acids. patsnap.comresearchgate.net Studies have shown that the frequency of thioguanine incorporation into leukocyte DNA can range from one thioguanine base per 32,000 to 4,000 guanine bases. mdpi.com

The presence of thioguanine within the DNA helix leads to significant DNA damage. tandfonline.com The incorporation of this false base can result in local structural changes, making the DNA unstable. researchgate.net This leads to a variety of lesions, including single-strand breaks, DNA-protein crosslinks, and sister chromatid exchanges. nih.govtandfonline.compharmgkb.org The predominant lesions observed are DNA strand breaks. nih.gov Furthermore, DNA containing 6-TG is susceptible to damage from reactive oxygen species (ROS), which can lead to the formation of interstrand cross-links. aacrjournals.org

The incorporation of thioguanine into DNA as a false purine (B94841) base is a key contributor to its cytotoxicity. drugbank.comncats.iolgmpharma.com This "false sequencing" leads to base mispairing during DNA replication. patsnap.comgpatindia.com For instance, after the incorporated thioguanine is methylated to S6-methylthioguanine, it can mispair with thymine (B56734). acs.orgnih.gov This mismatch is recognized by the DNA mismatch repair (MMR) system, which, in its attempt to correct the error, can paradoxically lead to persistent DNA strand breaks and ultimately trigger cell cycle arrest and apoptosis (programmed cell death). patsnap.com Therefore, the cytotoxicity of thioguanine is not solely due to the initial incorporation but also the subsequent cellular response to the altered DNA structure. drugbank.com

Table 2: Compound Names

| Abbreviation | Full Name |

|---|---|

| TN | Thioguanine |

| HGPRT | Hypoxanthine-Guanine Phosphoribosyltransferase |

| TGNs | Thioguanine Nucleotides |

| 6-TGMP | 6-Thioguanosine Monophosphate |

| 6-TGDP | 6-Thioguanosine Diphosphate |

| 6-TGTP | 6-Thioguanosine Triphosphate |

| DNA | Deoxyribonucleic Acid |

| RNA | Ribonucleic Acid |

| dGTP | Deoxy-thioguanosine Triphosphate |

| ROS | Reactive Oxygen Species |

| MMR | Mismatch Repair |

| 6-MP | 6-Mercaptopurine (B1684380) |

| AZA | Azathioprine |

| 6-MMP | 6-Methylmercaptopurine |

| TPMT | Thiopurine S-methyltransferase |

| ITPase | Inosine (B1671953) Triphosphate Pyrophosphatase |

| 6-TUA | 6-Thiouric Acid |

| XO | Xanthine (B1682287) Oxidase |

| 6-thio-IMP | 6-Thioinosine Monophosphate |

| 6-MTGN | 6-Methylthioguanine Nucleotides |

| 6-thio-ITP | 6-Thioinosine Triphosphate |

| 6-MTG | 6-Methylthioguanine |

| meTIMP | Methyl-thioinosine 5′ monophosphate |

DNA Damage Induction: Single-Strand Breaks, Crosslinking, and Sister Chromatid Exchange

Purine Metabolism Interference

Thioguanine's structural similarity to endogenous purine bases allows it to be metabolized and integrated into cellular pathways, where it interferes with the synthesis of essential purine nucleotides.

Inhibition of De Novo Purine Synthesis

Thioguanine, after being converted to its active nucleotide form, 6-thioguanosine monophosphate (TGMP), plays a significant role in inhibiting the de novo synthesis of purine nucleotides. drugbank.comncats.io This is a crucial pathway for generating the building blocks of DNA and RNA. TGMP exerts this inhibitory effect through a mechanism known as pseudofeedback inhibition. drugbank.comlgmpharma.com It targets glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase), which is the first and rate-limiting enzyme in the de novo purine synthesis pathway. drugbank.comncats.iopatsnap.com By mimicking the natural purine end-products, TGMP binds to the regulatory site of ATase, effectively shutting down the production of new purine nucleotides. drugbank.compatsnap.com This leads to a depletion of the cellular pools of guanine nucleotides, which is particularly detrimental to cancer cells with their high demand for these molecules to sustain rapid proliferation. patsnap.com

Competition with Inosinic Acid Dehydrogenase (IMPDH)

In addition to inhibiting the initial step of purine synthesis, the active metabolite of thioguanine, TGMP, also targets a key enzyme further down the pathway: inosinic acid dehydrogenase (IMPDH). drugbank.comncats.io IMPDH catalyzes the conversion of inosinic acid (IMP) to xanthylic acid (XMP), a critical step in the synthesis of guanine nucleotides. drugbank.comncats.io TGMP competes with the natural substrate, IMP, for the active site of IMPDH. drugbank.comwikipedia.org This competitive inhibition effectively blocks the production of XMP and, consequently, guanosine (B1672433) triphosphate (GTP). wikipedia.org The disruption of this pathway further contributes to the depletion of guanine nucleotides, amplifying the cytotoxic effects of thioguanine. drugbank.comncats.io

Cellular Pathway Modulation

Beyond its direct interference with purine metabolism, thioguanine's incorporation into nucleic acids triggers a cascade of events that modulate critical cellular pathways, including DNA repair, mitochondrial function, and programmed cell death.

Mismatch Repair (MMR) System Interaction

A pivotal aspect of thioguanine's cytotoxicity involves its interaction with the DNA mismatch repair (MMR) system. oup.comacs.org After thioguanine is incorporated into DNA during replication, it can be methylated to form S6-methylthioguanine. nih.gov This modified base can mispair with thymine instead of cytosine. haematologica.org This mismatch is recognized by the MMR system, specifically by the hMutSα (a heterodimer of hMSH2 and hMSH6) complex. acs.orghaematologica.org

Instead of repairing the mismatch, the persistent attempts by the MMR system to correct the lesion lead to a futile cycle of excision and resynthesis, resulting in the formation of DNA strand breaks. patsnap.comaacrjournals.org This futile repair process is a key mediator of thioguanine's toxicity. oup.com The accumulation of these DNA breaks triggers cell cycle arrest, typically at the G2-M checkpoint, and ultimately initiates apoptosis. patsnap.comcapes.gov.br Consequently, cancer cells with a deficient MMR system often exhibit resistance to thioguanine, as they are unable to recognize the thioguanine-induced mismatches and initiate the cytotoxic cascade. oup.comnih.gov

Induction of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Formation

Thioguanine has been shown to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS). nih.gov The drug and its metabolites can be incorporated into mitochondrial DNA (mtDNA), leading to oxidative damage. nih.gov This damage can impair mtDNA replication and transcription, resulting in a decline in the synthesis of essential mitochondrial proteins and a subsequent loss of mitochondrial function. nih.gov

Furthermore, thioguanine can deplete cellular antioxidant defenses, such as glutathione (B108866) (GSH), leading to an increase in intracellular ROS levels. aacrjournals.org These ROS can, in turn, oxidize the thioguanine that has been incorporated into DNA, generating lesions like guanine-6-sulfonate (GSO3) and interstrand cross-links. aacrjournals.orgaacrjournals.org This oxidative DNA damage contributes to the cytotoxicity of thioguanine through a pathway that can be independent of the MMR system. aacrjournals.org The resulting mitochondrial dysfunction and oxidative stress create a cellular environment that is highly conducive to apoptosis. nih.gov

Apoptosis and Autophagy Induction Mechanisms

The culmination of thioguanine's molecular actions is the induction of programmed cell death, primarily through apoptosis. The DNA damage and cellular stress triggered by thioguanine activate various apoptotic pathways. For instance, in triple-negative breast cancer cells, thioguanine has been shown to induce apoptosis by regulating the PI3K-AKT pathway and altering the methylation levels of genes involved in apoptosis, such as DAXX, TNF, FADD, and CASP8. frontiersin.orgnih.gov The DNA strand breaks generated by the MMR system's futile repair cycles are also a potent signal for apoptosis. patsnap.com

In addition to apoptosis, thioguanine can also induce autophagy, a cellular process of self-digestion. oncotarget.com While apoptosis is the primary mechanism of cell death induced by thiopurines, autophagy appears to act as a survival mechanism in some contexts. oncotarget.com Research in colorectal cancer cells has shown that inhibiting autophagy enhances thiopurine-induced cell death. oncotarget.com However, the interplay between apoptosis and autophagy in response to thioguanine is complex and can be cell-type dependent. oncotarget.com Some studies suggest that thiopurine-induced autophagy may be a protective response to clear damaged mitochondria (mitophagy). oncotarget.com

Rac1 Inhibition and T-cell Apoptosis

A pivotal and distinct molecular mechanism of thioguanine's immunosuppressive effect is its ability to induce apoptosis in T lymphocytes through the specific inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1) signaling pathway. tandfonline.comtandfonline.com This action is primarily mediated by one of thioguanine's active metabolites, 6-thioguanine triphosphate (6-TGTP). nih.govmdpi.com

Mechanism of Rac1 Inhibition:

Rac1 is a small GTPase that functions as a molecular switch in various cellular processes, cycling between an active GTP-bound state and an inactive GDP-bound state. aai.org In T-cells, the activation of Rac1 is a critical step in the signaling cascade that follows co-stimulation of the T-cell receptor and CD28, leading to T-cell proliferation and survival. jci.orgnih.gov

The process of thioguanine-mediated Rac1 inhibition involves several key steps:

Competitive Binding: The metabolite 6-TGTP acts as a competitive antagonist to the cell's natural guanosine triphosphate (GTP). nih.govmdpi.com It binds directly to the nucleotide-binding site of Rac1. tandfonline.comjci.org Although 6-TGTP has a lower affinity for Rac1 than GTP, its accumulation within the cell over time allows for effective competition. nih.govmdpi.com

Blocking of Vav1: The binding of 6-TGTP to Rac1 critically interferes with the function of Vav1, a guanine nucleotide exchange factor (GEF). tandfonline.comoup.comdarmzentrum-bern.ch Vav1 is responsible for catalyzing the exchange of GDP for GTP, which is the "on" switch for Rac1. By binding to Rac1, 6-TGTP prevents Vav1 from effectively activating the protein. tandfonline.comoup.com

Accumulation of Inactive Rac1: The continued action of GTPase-activating proteins (GAPs), which promote the hydrolysis of GTP to GDP, on the 6-TGTP-bound Rac1 leads to the formation of an inactive 6-thio-GDP-bound Rac1 complex. oup.comdarmzentrum-bern.ch Because the Vav1-mediated exchange is blocked, these inactive Rac1 molecules accumulate within the T-cell, effectively shutting down the signaling pathway. oup.comdarmzentrum-bern.ch

Induction of T-cell Apoptosis:

The specific blockade of Rac1 activation by 6-TGTP converts a costimulatory survival signal into an apoptotic one. nih.govjci.orgnih.gov By inhibiting Rac1, thioguanine suppresses the activation of downstream target genes and pathways that are essential for T-cell function and survival. jci.orgnih.gov These suppressed pathways include those mediated by mitogen-activated protein kinase kinase (MEK), NF-κB, and the signal transducer and activator of transcription 3 (STAT3). jci.orgnih.govoup.comresearchgate.net The inhibition of these pro-survival signals ultimately leads to the initiation of the mitochondrial pathway of apoptosis in activated T lymphocytes. mdpi.comjci.orgnih.gov

Research Findings:

Research has consistently identified the Rac1 pathway as a key molecular target for thiopurines. jci.orgnih.govresearchgate.net Studies using primary human CD4+ T lymphocytes demonstrated that the apoptotic effect of thiopurine metabolites is dependent on CD28 co-stimulation and is mediated by the specific blockade of Rac1 activation. jci.orgnih.gov It was shown that 6-TGTP competes with GTP for binding to Rac1, and this interaction suppresses the activation of downstream targets like NF-κB and Bcl-xL, leading to apoptosis. jci.orgnih.gov

Further investigations have explored the potential of using Rac1 and phosphorylated STAT3 (pSTAT3) levels as pharmacodynamic markers to monitor the effectiveness of thiopurine therapy in patients with inflammatory bowel disease (IBD). researchgate.netresearchgate.netoup.com One study found that in IBD patients responding to thiopurine therapy, the levels of active Rac1-GTP decreased significantly. oup.com This highlights the clinical relevance of the Rac1 inhibition mechanism. oup.comoup.com

Table 1: Key Molecules in the Thioguanine-Rac1 Apoptotic Pathway

| Molecule | Class | Role in the Pathway | Effect of Thioguanine |

|---|---|---|---|

| Thioguanine (TG) | Prodrug | Precursor to active metabolites. | N/A |

| 6-Thioguanine Triphosphate (6-TGTP) | Active Metabolite | Competes with GTP for binding to Rac1. tandfonline.comnih.gov | Binds to Rac1, initiating the inhibitory cascade. jci.orgnih.gov |

| Rac1 | Small GTPase | Molecular switch that, when active, promotes T-cell survival and proliferation. nih.govaai.org | Activation is blocked, leading to an accumulation of inactive Rac1. oup.comdarmzentrum-bern.ch |

| Guanosine Triphosphate (GTP) | Nucleotide | Natural activator of Rac1. aai.org | Competitively inhibited by 6-TGTP. mdpi.com |

| Vav1 | Guanine Nucleotide Exchange Factor (GEF) | Activates Rac1 by promoting GDP/GTP exchange. tandfonline.comoup.com | Interaction with Rac1 is blocked by the bound 6-TGTP. tandfonline.comdarmzentrum-bern.ch |

| STAT3 | Transcription Factor | Downstream effector of Rac1 that promotes gene transcription for cell survival. researchgate.netoup.com | Activation is suppressed, contributing to apoptosis. oup.comresearchgate.net |

| NF-κB | Transcription Factor | Downstream effector of Rac1 that promotes inflammatory and survival signals. jci.orgnih.gov | Activation is suppressed, contributing to apoptosis. jci.orgnih.gov |

Pharmacogenomic Basis of Thioguanine Response

Thiopurine S-Methyltransferase (TPMT) Polymorphism

Thiopurine S-methyltransferase (TPMT) is a critical enzyme responsible for the S-methylation of thiopurine drugs, including thioguanine, converting them into inactive metabolites. nih.govspandidos-publications.com Genetic variations, or polymorphisms, within the TPMT gene can lead to significant differences in enzyme activity among individuals, which is a major factor in the variable response to thioguanine therapy. diva-portal.orgdovepress.com

The activity of the TPMT enzyme is inherited as an autosomal codominant trait. medlineplus.govacco.org This means that individuals inherit one copy of the TPMT gene from each parent, and both copies influence the resulting enzyme activity. The distribution of TPMT activity in Caucasian populations is typically trimodal: approximately 89% of individuals have high activity, 10% have intermediate activity, and about 1 in 300 have low to no detectable activity. diva-portal.org Individuals with low or intermediate TPMT activity are at a higher risk of developing severe hematopoietic toxicity when treated with standard doses of thiopurines because of the excessive accumulation of the active metabolites, thioguanine nucleotides (TGNs). researchgate.netpnas.org

Over 40 different variant alleles of the TPMT gene have been identified and are denoted by a star () allele nomenclature. nih.gov The wild-type allele, associated with normal enzyme activity, is designated as TPMT1. nih.gov The most common variant alleles associated with decreased enzyme activity are TPMT2, TPMT3A, and TPMT*3C. diva-portal.org These three alleles account for the majority of inherited TPMT deficiency. researchgate.net

The frequencies of these variant alleles differ among ethnic populations. nih.gov TPMT3A is the most prevalent low-activity allele in Caucasians, while TPMT3C is more common in East Asian and African populations. nih.gov The presence of these variants leads to the production of an unstable TPMT protein that is more susceptible to degradation, resulting in reduced enzyme function. pnas.org

Table 1: Common TPMT Alleles and Associated Enzyme Activity

| Allele | Genotype Example | Phenotype/Enzyme Activity |

|---|---|---|

| TPMT*1 | TPMT1/1 | Normal/High |

| TPMT*2 | TPMT1/2 | Intermediate |

| TPMT*3A | TPMT1/3A | Intermediate |

| TPMT*3C | TPMT1/3C | Intermediate |

| TPMT2, TPMT3A, TPMT*3C | TPMT2/3A (Compound Heterozygote) | Low/Deficient |

This table provides a simplified representation. Over 40 TPMT alleles have been identified. nih.gov

Studies have also identified variable number of tandem repeats (VNTRs) in the 5'-flanking promoter region of the TPMT gene. celljournal.org However, the direct impact of these VNTRs on enzyme activity has not been consistently demonstrated. celljournal.org Furthermore, some research suggests that TPMT expression may be inducible, with erythrocyte TPMT activity increasing in children with leukemia during mercaptopurine treatment. sci-hub.st This suggests that factors beyond the inherited genotype can influence TPMT enzyme levels, although the clinical significance of this inducibility is still under investigation. sci-hub.st

Genetic Variants and Enzyme Activity

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase) Role

Inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, is another enzyme that plays a role in the metabolism of thiopurines. ectrx.orgnih.gov Its primary function is to hydrolyze non-canonical purine (B94841) nucleotides, such as inosine triphosphate (ITP), preventing their incorporation into DNA and RNA. nih.govhmdb.ca

Within the thiopurine metabolic pathway, ITPase can hydrolyze 6-thio-inosine triphosphate (6-TITP), an intermediate metabolite, back to its monophosphate form. d-nb.info This action effectively reduces the pool of metabolites that can be converted to the active cytotoxic thioguanine nucleotides (TGNs). d-nb.info Genetic polymorphisms in the ITPA gene can lead to ITPase deficiency. In individuals with reduced ITPase activity, there can be an accumulation of ITP and other non-canonical nucleotides. ectrx.org While the direct link between ITPA variants and thioguanine-induced toxicity is less pronounced than that of TPMT or NUDT15, some studies have suggested a possible association with adverse drug reactions. ectrx.orgresearchgate.net The accumulation of ITP in red blood cells is a characteristic of ITPase deficiency. ectrx.org

NUDT15 Genetic Variants

The Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15) gene encodes an enzyme that is a critical determinant of thiopurine metabolism and toxicity, particularly in Asian and Hispanic populations. rprdx.comhee.nhs.uk The NUDT15 enzyme functions by converting the active, cytotoxic thioguanine triphosphate (TGTP) metabolites back to the less toxic thioguanine monophosphate (TGMP) form. rprdx.com This dephosphorylation prevents the incorporation of the active metabolites into DNA, thus mitigating their cytotoxic effects. plos.org

Genetic variants in the NUDT15 gene can lead to a loss of enzyme function. rprdx.com Individuals carrying these variants are unable to effectively deactivate the thioguanine triphosphates, leading to their accumulation and a significantly increased risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. nih.govrprdx.com

Several NUDT15 variant alleles have been identified that are strongly associated with thiopurine-induced toxicity. rprdx.com The prevalence of these variants is highest among East Asians, followed by South Asians and individuals of Hispanic ancestry. rprdx.comhee.nhs.uk Pre-emptive genotyping for NUDT15 variants, in addition to TPMT, is increasingly recommended to guide thioguanine dosing and prevent severe adverse reactions. rprdx.com Individuals with variants in both TPMT and NUDT15 are particularly sensitive to thiopurines. rprdx.com

Table 2: NUDT15 Metabolizer Phenotypes and Associated Risk

| Phenotype | Genotype Example | Risk of Myelosuppression with Standard Dose |

|---|---|---|

| Normal Metabolizer | Wild-type/Wild-type | Normal |

| Intermediate Metabolizer | Wild-type/Variant | Increased |

This is a generalized table. Specific NUDT15 alleles contribute to the phenotype.

Genomic Determinants of Thioguanine Nucleotide Accumulation

The intracellular concentration of the active metabolites of thioguanine, the thioguanine nucleotides (TGNs), is a key determinant of both the therapeutic efficacy and the toxicity of the drug. researchgate.netnih.gov The accumulation of TGNs in hematopoietic cells is directly linked to the myelosuppressive side effects of thioguanine. researchgate.net

The primary genomic determinants of TGN accumulation are the genetic polymorphisms in the TPMT and NUDT15 genes. hee.nhs.ukplos.org Individuals with reduced or deficient activity of either of these enzymes will accumulate higher levels of TGNs. researchgate.netrprdx.com Specifically, deficient TPMT activity leads to a shunting of thiopurine metabolism towards the production of TGNs, while deficient NUDT15 activity prevents the deactivation of the triphosphate forms of these nucleotides. researchgate.netrprdx.com

Beyond TPMT and NUDT15, other genes may also influence TGN levels, although their effects are generally less pronounced. For instance, some studies have investigated the role of genes involved in purine synthesis and transport. One study identified that the expression of xanthine (B1682287) oxidase (XDH) and the solute carrier family 29 member 1 (SLC29A1) were correlated with TGN concentrations in patients treated with mercaptopurine. nih.gov Further research is ongoing to identify additional genetic factors that contribute to the variability in TGN accumulation and, consequently, the response to thioguanine therapy. nih.gov

Mechanisms of Thioguanine Resistance

Alterations in Thioguanine Metabolism

The metabolic activation of thioguanine is a prerequisite for its cytotoxic activity. Therefore, changes in the enzymes responsible for its metabolism are a primary cause of resistance.

Thioguanine is a prodrug that requires conversion to its active form, 6-thioguanylic acid (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). medkoo.comtandfonline.com A deficiency or loss of HGPRT activity is a well-established mechanism of thioguanine resistance. pgkb.orgwikidoc.orghres.ca Cells lacking functional HGPRT are unable to convert thioguanine into its cytotoxic nucleotide form, thus rendering the drug ineffective. biologists.comresearchgate.net This resistance mechanism has been observed in various cancer cell lines and animal tumors. medkoo.comhres.canih.gov For instance, studies in mouse neuroblastoma cells resistant to 6-thioguanine (B1684491) showed that these cells had less than 1% of the normal HGPRT activity. pnas.orgnih.gov This deficiency leads to an inability to incorporate hypoxanthine (B114508) and thioguanine into nucleotides. pnas.orgnih.gov

Table 1: HGPRT Activity in Thioguanine-Sensitive vs. Resistant Cells

| Cell Line Type | HGPRT Activity Level | Consequence | Reference |

|---|---|---|---|

| Parental (Sensitive) | Normal | Conversion of thioguanine to active TGMP | pnas.orgnih.gov |

Another mechanism of resistance involves the increased breakdown of the active metabolite, TGMP. medkoo.compgkb.org Non-specific phosphatases can dephosphorylate TGMP, converting it back to the inactive thioguanine. medkoo.compgkb.orgwikidoc.orghres.ca This increased catabolism reduces the intracellular concentration of the active cytotoxic compound, thereby diminishing its therapeutic effect. medkoo.compgkb.org

Thioguanine can be catabolized and inactivated through pathways involving xanthine (B1682287) oxidase and guanine (B1146940) deaminase. wikipedia.orgpharmgkb.org Guanine deaminase can convert thioguanine to 6-thioxanthine (B131520). medkoo.comwikipedia.orgnih.gov Subsequently, xanthine oxidase can further oxidize 6-thioxanthine to the inactive compound, thiouric acid. medkoo.comnih.gov It is important to note that the inactivation of thioguanine via deamination is not dependent on xanthine oxidase. medkoo.comfda.gov

Table 2: Enzymes Involved in Thioguanine Inactivation

| Enzyme | Action | Resulting Metabolite | Activity Status | Reference |

|---|---|---|---|---|

| Guanine Deaminase | Deaminates thioguanine | 6-Thioxanthine | Inactive | medkoo.comwikipedia.orgnih.gov |

Increased Catabolism by Non-Specific Phosphatases

DNA Repair Pathway Contributions to Resistance

Once thioguanine is incorporated into DNA, its cytotoxicity is mediated by the cell's response to this abnormal base. DNA repair pathways play a crucial role in this process, and alterations in these pathways can lead to resistance.

O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine. nih.govtandfonline.comnih.govimrpress.comimrpress.com While thioguanine itself is a poor substrate for MGMT, its methylated form, S6-methylthioguanine, which forms after incorporation into DNA, can be recognized by MGMT. oup.commdpi.comacs.org Research has shown that acquired resistance to 6-thioguanine in human melanoma cells is associated with an approximate threefold increase in MGMT protein and mRNA expression. nih.govtandfonline.com Upregulation of MGMT can therefore contribute to thioguanine resistance by repairing the DNA damage caused by its methylated metabolite. nih.govtandfonline.com Pre-treatment with an MGMT inhibitor has been shown to sensitize resistant cells to thioguanine, supporting the role of MGMT in this resistance mechanism. nih.govtandfonline.com

Table 3: MGMT Expression in Thioguanine Resistance

| Cell Line | MGMT Expression Level | Sensitivity to Thioguanine | Reference |

|---|---|---|---|

| Parental Melanoma (GA) | Basal | Sensitive | nih.govtandfonline.com |

The DNA mismatch repair (MMR) system is responsible for identifying and correcting errors made during DNA replication. aacrjournals.org When thioguanine is incorporated into DNA and subsequently methylated, it can lead to mismatches during the next round of replication. aacrjournals.org A functional MMR system recognizes these mismatches, leading to a futile cycle of repair attempts that ultimately triggers cell cycle arrest and apoptosis. oup.comoup.comnih.gov

Cells with a deficient MMR system, however, are unable to recognize these thioguanine-induced mismatches. oup.comnih.gov This tolerance to the presence of thioguanine in DNA prevents the activation of apoptotic pathways, resulting in resistance to the drug. oup.comnih.govresearchgate.net Cellular models have demonstrated that MMR deficiency can confer up to a 10-fold increase in resistance to 6-thioguanine. aacrjournals.org This resistance is observed in cells with defects in MMR genes such as MSH6 and MLH1. aacrjournals.orgoup.com

Table 4: Impact of MMR Status on Thioguanine Cytotoxicity

| MMR Status | Cellular Response to Thioguanine-induced Mismatches | Outcome | Reference |

|---|---|---|---|

| Proficient | Recognition of mismatches, futile repair cycles, G2/M arrest, apoptosis | Cell death | oup.comoup.comnih.gov |

O6-Methylguanine-DNA Methyltransferase (MGMT) Upregulation

Transport and Uptake Alterations

The efficacy of thioguanine is contingent upon its entry into the target cell. Therefore, modifications in the expression or function of membrane transporters that facilitate its influx or efflux are a critical mechanism of resistance.

Reduced intracellular accumulation of thiopurines due to impaired transport is a well-documented resistance mechanism. This can arise from the downregulation of influx transporters or the upregulation of efflux pumps. nih.govpharmgkb.org

Studies in human leukemia cell lines have demonstrated that acquired resistance to both 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine is associated with a significant reduction in drug uptake. nih.govki.se This reduced uptake is often linked to the decreased expression of specific nucleoside transporter genes. The primary transporters implicated in thiopurine uptake belong to two main families: the human concentrative nucleoside transporters (hCNTs), encoded by SLC28 genes, and the human equilibrative nucleoside transporters (hENTs), encoded by SLC29 genes. mdpi.com

Downregulation of several of these influx transporters, including SLC28A2 (CNT2), SLC28A3 (CNT3), SLC29A1 (ENT1), and SLC29A2 (ENT2), has been shown to confer resistance to thiopurines in lymphocyte-derived cell lines. nih.gov Specifically, research on T-lymphoblastic cell lines resistant to 6-MP and 6-TG revealed substantially reduced mRNA expression of CNT3 (SLC28A3) and ENT2 (SLC29A2). nih.govki.se Silencing these genes using small interfering RNA (siRNA) confirmed their crucial role, as it led to decreased transport and cytotoxicity of 6-MP. nih.gov The expression of SLC29A1 has been positively correlated with the cytotoxicity of various nucleoside analogs, and its inhibition significantly reduces the intracellular accumulation of thioguanine nucleotides (TGNs). nih.govaacrjournals.org

Conversely, increased activity of efflux proteins, which pump drugs out of the cell, can also lead to resistance. The ATP-binding cassette (ABC) transporters, particularly ABCC4 and ABCC5, have been associated with thiopurine resistance by actively exporting thiopurine metabolites. nih.govpharmgkb.org

In the bacterium Staphylococcus aureus, a different type of permease mutation has been identified. Spontaneous resistance to 6-TG was found to arise from frameshift and missense mutations in a protein belonging to the xanthine-uracil permease family, which has been termed stgP (six-thioguanine permease). asm.orgnih.govresearchgate.net These mutations block the entry of the prodrug into the bacterial cell, thereby conferring resistance. asm.org

Table 1: Impact of Transporter Alterations on Thiopurine Resistance

| Transporter | Gene | Type | Alteration in Resistant Cells | Consequence | References |

| CNT3 | SLC28A3 | Influx | Downregulation / Decreased mRNA | Reduced thiopurine uptake | nih.govnih.govcancerindex.org |

| ENT1 | SLC29A1 | Influx | Downregulation | Reduced thiopurine uptake | nih.govnih.gov |

| ENT2 | SLC29A2 | Influx | Downregulation / Decreased mRNA | Reduced thiopurine uptake | nih.govnih.govcancerindex.org |

| stgP | stgP | Influx | Frameshift/missense mutations | Blocked 6-TG entry (S. aureus) | asm.orgnih.govresearchgate.net |

| ABCC4 | ABCC4 | Efflux | Upregulation / Overactivity | Increased thiopurine export | nih.govpharmgkb.org |

| ABCC5 | ABCC5 | Efflux | Upregulation / Overactivity | Increased thiopurine export | nih.govpharmgkb.org |

Other Resistance Mechanisms

Beyond alterations in drug transport, several other molecular changes can contribute to thioguanine resistance. These often involve the enzymes responsible for activating the drug or repairing the DNA damage it causes.

A primary mechanism of resistance is the deficiency or loss of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). aacrjournals.org HGPRT is crucial for the initial metabolic activation of thioguanine, converting it to its active nucleotide form, thioguanosine monophosphate (TGMP). drugbank.com Without this initial step, the subsequent cytotoxic metabolites cannot be formed, rendering the drug ineffective. aacrjournals.org

Another key area of resistance involves the DNA mismatch repair (MMR) system. After thioguanine is incorporated into DNA, the MMR system recognizes the resulting structural distortions. In MMR-proficient cells, this recognition leads to a futile cycle of repair attempts that ultimately triggers cell death. However, cells with a deficient MMR system fail to recognize the thioguanine-containing DNA, allowing them to tolerate the damage and continue to proliferate, which results in resistance. oup.com

Increased expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) has also been implicated in thioguanine resistance. tandfonline.com While primarily known for repairing alkylated guanine, MGMT can also recognize and remove thioguanine adducts from DNA. Studies in human melanoma cells have shown that cells selected for 6-TG resistance express significantly higher levels of MGMT protein and mRNA. tandfonline.com This increased repair capacity reduces the cytotoxic impact of thioguanine incorporation into DNA.

Mutations in other enzymes involved in nucleotide metabolism can also confer resistance. Somatic mutations in the gene NT5C2, which encodes a 5'-nucleotidase, have been identified in relapsed acute lymphoblastic leukemia. nih.gov These mutations can alter thiopurine metabolism and cellular disposition, contributing to drug resistance. nih.gov

Table 2: Overview of Other Thioguanine Resistance Mechanisms

| Mechanism | Key Protein/System | Function in Resistance | References |

| Defective Drug Activation | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Loss of enzyme activity prevents conversion of thioguanine to its active form. | aacrjournals.orgdrugbank.com |

| DNA Damage Tolerance | DNA Mismatch Repair (MMR) System | Inactivation of MMR prevents recognition of TG-induced DNA lesions, avoiding cell death. | oup.com |

| Enhanced DNA Repair | O6-methylguanine-DNA methyltransferase (MGMT) | Increased expression leads to removal of thioguanine from DNA. | tandfonline.com |

| Altered Nucleotide Metabolism | Cytosolic 5'-nucleotidase II (NT5C2) | Mutations affect thiopurine metabolism and cellular homeostasis, reducing drug efficacy. | nih.gov |

Structure Activity Relationships Sar of Thioguanine and Analogs

Impact of Substituents on Biological Activity

The biological activity of thioguanine analogs is significantly influenced by the nature and position of various substituents on the purine (B94841) ring. researchgate.netnih.gov

Substitutions at the 6-position of the purine ring are particularly important. The introduction of hydrophobic substituents at this position has been shown to increase the activity of the drug. gpatindia.com For instance, S6-substituted analogs of thioguanine have been identified as a novel structural class of catalytic topoisomerase II inhibitors. aacrjournals.org In a study of thioguanine-modified pleuromutilin (B8085454) derivatives, it was found that introducing appropriate hydrophobic chains and extending the distance between a urea (B33335) bond and an aryl group could enhance antibacterial activity. nih.gov Specifically, derivatives with a para-substituted methoxy (B1213986) group on a benzene (B151609) ring exhibited higher activity than those with ortho or meta substitutions, highlighting the importance of substituent placement. nih.gov

The activity of thioguanine analogs is also affected by substitutions at other positions. While a variety of substituent groups can be attached to the 9-position without loss of activity, substitution at the 7-position leads to a complete loss of activity. researchgate.net Modifications at the 2-position may either decrease or not significantly change the activity, depending on the nature of the substituent. gpatindia.com Furthermore, the presence of a substituent on the C2 position is considered important for the potency of some purine analogs as topoisomerase II inhibitors. aacrjournals.org

In the context of DNA, the incorporation of thioguanine as deoxythioguanosine can alter the activity of DNA-processing enzymes. For example, deoxythioguanosine substitution in DNA has position-dependent effects on the cleavage stabilized by human topoisomerase II. nih.gov

Interactive Table: Impact of Substituents on Thioguanine Analog Activity

| Position of Substitution | Effect on Biological Activity | Example/Observation | Citation |

|---|---|---|---|

| 6-position | Increased activity with hydrophobic groups. | S6-substituted analogs act as topoisomerase II inhibitors. | gpatindia.comaacrjournals.org |

| 7-position | Complete loss of activity. | researchgate.net | |

| 9-position | Activity is generally preserved. | researchgate.net | |

| 2-position | Variable effect (decrease or no change). | Potency as topoisomerase II inhibitors can be affected. | gpatindia.comaacrjournals.org |

Conformational Analysis and Base Pairing Characteristics

When incorporated into DNA, 6-thioguanine (B1684491) (S6G) adopts the keto tautomeric form. researchgate.net It can form Watson-Crick-like base pairs with cytosine (C), though these bonds are weaker than the natural guanine-cytosine (G-C) pair. researchgate.netoup.com This weakening is attributed to the larger size and reduced electronegativity of the sulfur atom compared to the oxygen atom in guanine (B1146940). oup.com

A significant consequence of S6G incorporation is the dramatic alteration of base pair dynamics. The lifetime of an S6G-C base pair is reduced by approximately 80-fold compared to a normal G-C pair. researchgate.net This instability is reflected in a decrease in the melting temperature of the DNA duplex by about 6°C and a significant upfield shift of the thioguanine imino proton resonance in NMR spectroscopy. researchgate.net

Thioguanine can also form a wobble base pair with thymine (B56734) (T). oup.comnih.gov Interestingly, thermal dependence experiments have suggested that the S6G-T mismatch may be more stable than the S6G-C base pair. nih.gov The structural basis for this is a wobble-type pairing where thymine is shifted towards the major groove and S6G is displaced towards the minor groove. nih.gov

Interactive Table: Base Pairing Characteristics of 6-Thioguanine (S6G) in DNA

| Base Pairing Partner | Pairing Type | Key Structural Features | Effect on DNA Stability | Citation |

|---|---|---|---|---|

| Cytosine (C) | Weakened Watson-Crick | Keto tautomer of S6G, modest opening towards major groove (~10-16°). | Decreased thermal stability, ~80-fold shorter base pair lifetime. | researchgate.netoup.comnih.gov |

Computational Approaches in SAR Studies

Computational methods are invaluable tools for elucidating the structure-activity relationships of thioguanine and its analogs at the molecular level. These approaches provide insights into binding interactions, stability, and electronic properties that are often difficult to obtain through experimental methods alone.

Molecular docking simulations are frequently used to predict the binding poses and affinities of thioguanine analogs with their biological targets. For instance, docking studies have been employed to investigate new thioguanine derivatives as potential histone deacetylase (HDAC) inhibitors, assessing their binding affinity with HDAC-2 and HDAC-8. medjchem.com In another study, molecular docking was used to identify the bound pose of thioguanine analogs to the DENV-2 NS2B/NS3 protease, revealing key interactions with residues such as Ser157, Tyr183, and Gly175. plos.org These simulations can help rationalize experimental findings and guide the design of more potent inhibitors. plos.org

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between thioguanine analogs and their targets over time. MD simulations have been used to investigate the stability of thioguanine derivatives within the binding pockets of HDAC-2 and HDAC-8, with root mean square deviation (RMSD) values indicating good stability for some complexes. medjchem.com For DENV-2 NS2B/NS3 protease inhibitors, MD simulations revealed that despite sharing a similar thioguanine scaffold, different analogs can adopt distinct binding orientations. plos.org These simulations also highlighted the importance of specific interactions, such as hydrogen bonding with Asn174, for stabilizing the inhibitor within the active site. plos.org Furthermore, MD simulations have been used to study the adsorption of thioguanine onto graphene oxide nanosheets, demonstrating that the interaction is stronger in an aqueous environment. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to study the adsorption of thioguanine onto graphene oxide, confirming that the strongest adsorption occurs through hydrogen bond interactions. researchgate.net These calculations also showed that the adsorption process is thermodynamically favored in water. researchgate.net DFT has also been used to explore the potential of transition metal-doped C60 fullerenes as delivery systems for thioguanine, analyzing adsorption energies and electronic properties. bohrium.com Additionally, DFT studies have investigated the sensing ability of polypyrrole for thioguanine, showing a remarkable change in the HOMO-LUMO gap upon interaction, which confirms its sensing potential. aip.org

Preclinical Investigations of Thioguanine in Cellular and in Vitro Models

Cellular Model Systems in Thioguanine Research

The study of thioguanine has been facilitated by the use of diverse cellular models, each providing unique insights into the compound's biological activities.

Cancer cell lines have been instrumental in defining the cytotoxic and anti-proliferative properties of thioguanine.

Leukemia Cells: As a cornerstone of leukemia treatment, thioguanine's effects have been extensively studied in leukemia cell lines. up.ac.zanih.govspandidos-publications.com In models such as HL-60, U937, and CCRF-CEM, thioguanine induces growth arrest. aacrjournals.org Studies comparing thioguanine to mercaptopurine in cell lines like MOLT-4, CCRF-CEM, and Wilson have shown that thioguanine is significantly more potent, with a lower cytotoxicity threshold. nih.gov Specifically, the median IC50 for thioguanine in leukemic cells from children with Acute Lymphoblastic Leukemia (ALL) was found to be 20 µM, markedly lower than that of mercaptopurine. nih.gov Furthermore, research has demonstrated that even leukemia cells resistant to 6-mercaptopurine (B1684380) may still respond to the growth-arresting effects of thioguanine. aacrjournals.org The presence of the enzyme thiopurine methyltransferase (TPMT) can influence sensitivity, with cells having low TPMT activity being more sensitive to thioguanine. aacrjournals.org

Melanoma Cells: In human melanoma cell lines, thioguanine has been investigated for its cytotoxic effects and mechanisms of resistance. tandfonline.comnih.gov Studies on the Ga melanoma cell line and its thioguanine-resistant variant, Ga-6-TG, revealed that the resistant cells were 60-fold more resistant to the drug. tandfonline.com This resistance was associated with a threefold increase in the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). tandfonline.comnih.gov

Breast Cancer Cells: Research has explored thioguanine's potential in treating breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC). frontiersin.orgnih.gov In the MDA-MB-231 TNBC cell line, thioguanine was found to inhibit cell proliferation and tumor progression. frontiersin.orgnih.gov Similarly, in the MCF-7 breast cancer cell line, thioguanine demonstrated an inhibitory effect on cell growth. spandidos-publications.comnih.gov The IC50 value for thioguanine in MCF-7 cells after 48 hours of treatment was determined to be 5.481 μM. nih.gov

Prostate Cancer Cells: The effects of thioguanine have also been evaluated in prostate cancer cell lines. researchgate.net Studies involving the DU145 prostate cancer cell line have shown its sensitivity to thioguanine and its analogues. researchgate.netnih.gov Research indicates that thioguanine can inhibit the proliferation of castration-resistant prostate cancer cells like C4-2 and DU145, and notably, it can also decrease androgen receptor levels in these cells. nih.govresearchgate.net

Table 1: Effects of Thioguanine on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Citations |

| HL-60, U937, CCRF-CEM | Leukemia | Induces growth arrest; still effective in 6-mercaptopurine-resistant cells. | aacrjournals.org |

| MOLT-4, CCRF-CEM, Wilson | Leukemia | More potent than mercaptopurine with a lower cytotoxicity threshold. | nih.gov |

| Ga | Melanoma | 6-TG resistant variant (Ga-6-TG) was 60-fold more resistant. | tandfonline.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibits cell proliferation and tumor progression. | frontiersin.orgnih.gov |

| MCF-7 | Breast Cancer | IC50 value of 5.481 μM after 48h treatment. | nih.gov |

| DU145, C4-2 | Prostate Cancer | Inhibits proliferation and reduces androgen receptor levels. | researchgate.netnih.govresearchgate.net |

Non-Cancerous Cellular Models (e.g., Keratinocytes, Human Umbilical Vein Endothelial Cells, Neural Stem Cells)

To understand the selectivity and broader biological effects of thioguanine, non-cancerous cellular models have been employed.

Keratinocytes: The human keratinocyte cell line HaCaT has been used as a non-cancerous control in several studies. In one such study, a derivative of mercaptopurine showed significant cytotoxicity from a concentration of 1.25 µM in HaCaT cells. researchgate.net Another study noted that sulfinosine, a molecule closely related to thioguanine, was non-toxic to HaCaT cells. plos.org Furthermore, research on the photosensitizing effects of thioguanine has utilized immortalized keratinocytes to study cellular proteome remodeling after UVA exposure. researchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying endothelial cell processes. innoprot.com In the context of thioguanine research, HUVECs have been used to investigate the compound's anti-angiogenic activity. nih.gov Thioguanine was shown to inhibit severe fever with thrombocytopenia syndrome virus (SFTSV) in HUVEC cells with an EC50 of 1.848 μM. nih.gov

Neural Stem Cells (NSCs): The impact of thioguanine on neural stem cells has been a subject of investigation. One study found that thioguanine, but not mercaptopurine, exhibited cytotoxicity in patient-derived NSCs. nih.gov This highlights the need for caution with thioguanine in contexts involving neural stem cells. nih.gov

Table 2: Thioguanine Research in Non-Cancerous Cellular Models

| Cell Model | Cell Type | Key Findings | Citations |

| HaCaT | Keratinocytes | Used as a non-cancerous control to assess cytotoxicity of thiopurine analogs. | researchgate.netplos.org |

| HUVECs | Human Umbilical Vein Endothelial Cells | Employed to study anti-angiogenic effects and antiviral activity (EC50 of 1.848 μM for SFTSV). | nih.govnih.gov |

| Patient-derived NSCs | Neural Stem Cells | Thioguanine exhibited cytotoxicity, unlike mercaptopurine. | nih.gov |

Bacterial Models (e.g., Staphylococcus aureus)

Interestingly, the utility of thioguanine extends beyond eukaryotic cells, with studies exploring its effects on bacteria.

Staphylococcus aureus: Research has revealed that some coagulase-negative staphylococci produce thioguanine as an antivirulence compound against Staphylococcus aureus. nih.govasm.org Thioguanine inhibits the de novo purine (B94841) biosynthesis pathway in S. aureus, which in turn hinders its growth and reduces toxin production. nih.govasm.orguwo.caspringernature.com However, studies have also shown that S. aureus can develop resistance to thioguanine through mutations in a xanthine-uracil permease family protein or in the enzyme hypoxanthine (B114508) phosphoribosyltransferase. nih.govuwo.ca

In Vitro Studies of Molecular and Cellular Effects

In vitro assays have been crucial for dissecting the specific molecular and cellular consequences of thioguanine treatment.

A primary focus of in vitro studies has been to quantify the impact of thioguanine on the proliferation and viability of various cell types.

Cancer Cells: Assays such as the MTT and CCK-8 assays are commonly used to measure cell viability. In the human melanoma cell line Ga, a 24-hour treatment with varying concentrations of thioguanine demonstrated a dose-dependent decrease in cell viability. tandfonline.com Similarly, in the MCF-7 breast cancer cell line, a CCK-8 assay showed a significant reduction in cell viability after 48 hours of treatment with 5 μM thioguanine. nih.gov The IC50 value for MCF-7 cells was 5.481 μM, compared to 54.16 μM for the non-cancerous MCF-10A breast epithelial cell line, indicating a degree of selectivity. nih.gov In castration-resistant prostate cancer cells, thioguanine was found to inhibit cell proliferation. researchgate.net

Non-Cancerous Cells: The effects on non-cancerous cells have also been quantified. In patient-derived neural stem cells, an MTT assay revealed that thioguanine, but not mercaptopurine, was cytotoxic. nih.gov In HUVECs exposed to high glucose, thioguanine treatment was evaluated for its effect on cell viability. nih.gov Studies on dermal fibroblasts and keratinocytes have also used viability assays to assess the protective effects of other compounds against thioguanine-induced photooxidative stress. oup.com

Table 3: In Vitro Cellular Proliferation and Viability Assay Findings for Thioguanine

| Cell Line/Type | Assay | Key Findings | Citations |

| Ga (Melanoma) | Neutral Red | Dose-dependent decrease in viability after 24h treatment. | tandfonline.com |

| MCF-7 (Breast Cancer) | CCK-8 | IC50 of 5.481 μM after 48h; significantly reduced viability at 5 μM. | nih.gov |

| MCF-10A (Non-cancerous breast) | CCK-8 | IC50 of 54.16 μM, showing less sensitivity than MCF-7 cells. | nih.gov |

| Patient-derived NSCs | MTT | Exhibited cytotoxicity. | nih.gov |

| HUVECs | Viability Assay | Used to assess the effect of thioguanine in high-glucose conditions. | nih.gov |

DNA Damage and Repair Responses

A critical aspect of thioguanine's mechanism of action involves the induction of DNA damage and the subsequent cellular repair responses.

After being metabolized, thioguanine is incorporated into DNA. oncolink.org This incorporation can lead to DNA damage, particularly when cells are exposed to UVA radiation, which causes the generation of reactive oxygen species. oncotarget.comoup.com The interaction between DNA-incorporated thioguanine and UVA can result in DNA single and double-strand breaks. oup.comoup.com

A small fraction of the incorporated thioguanine can be methylated to form S6-methylthioguanine (S6mG). oup.comnih.gov This modified base can mispair with thymine (B56734) during DNA replication, triggering the DNA mismatch repair (MMR) system. oup.comnih.gov The persistent and futile attempts by the MMR system to repair these lesions are thought to be a major contributor to the cytotoxic effects of thioguanine. oup.com Cells deficient in MMR are often more resistant to thioguanine's cytotoxic effects. researchgate.net Studies have also shown that S6mG can inhibit transcription. nih.govnih.gov

The DNA damage induced by thioguanine activates damage response pathways. For instance, in MMR-proficient cells, treatment with thioguanine leads to the activation of the ATR kinase and a subsequent G2 cell cycle arrest. oup.com

Oxidative Stress and Redox Homeostasis

In studies on T-lymphocytes, proteomic analysis revealed significant changes in the expression of proteins involved in the oxidative stress response following treatment with thiopurines like 6-thioguanine (B1684491). nih.gov This indicates a cellular attempt to counteract the drug-induced oxidative imbalance. Furthermore, inhibiting this oxidative stress has been shown to protect cells from thiopurine-induced cell death, highlighting the critical role of ROS in the cytotoxic mechanism of thioguanine. oncotarget.com The induction of oxidative stress is considered a key mechanism contributing to both the cytotoxic and potential adverse effects of thiopurines. nih.gov

Table 1: Proteins with Altered Expression in Response to Thioguanine Treatment

This table summarizes proteins identified in proteomic studies that show altered expression or phosphorylation in response to thiopurine treatment, indicating an oxidative stress response.

| Protein | Function | Observed Change | Reference |

| Cofilin-1 (COF1) | Actin dynamics, cellular homeostasis | Upregulation | nih.gov |

| Myotrophin (MTPN) | Actin polymerization | Altered Expression | nih.gov |

| Superoxide (B77818) Dismutase [Cu-Zn] | Antioxidant defense, detoxifies superoxide radicals | Altered Regulation | nih.gov |

| Peroxiredoxin-1 | Antioxidant defense, detoxifies peroxides | Altered Regulation | nih.gov |

Apoptotic and Autophagic Pathway Analysis

The cellular response to thioguanine involves a complex interplay between apoptosis (programmed cell death) and autophagy (a cellular recycling process). Evidence suggests that apoptosis is the primary mechanism of thioguanine-induced cytotoxicity. oncotarget.comnih.gov The process is often caspase-dependent, as demonstrated by the protective effect of broad-range caspase inhibitors against thiopurine-mediated cell death. nih.gov The intrinsic apoptotic pathway is implicated, initiated by mitochondrial damage, loss of mitochondrial transmembrane potential, and the subsequent increase in ROS production. oncotarget.comnih.gov

Concurrently, thioguanine treatment induces autophagy. nih.govoaepublish.comspandidos-publications.com However, this autophagic response primarily functions as a pro-survival mechanism that counteracts apoptosis. oncotarget.comnih.gov Inhibition of autophagy, either pharmacologically or through knockdown of essential autophagy genes like ATG5, sensitizes cancer cells to thioguanine, leading to increased apoptosis. oaepublish.comresearchgate.net The induced autophagy is involved in clearing damaged mitochondria (a process known as mitophagy), thereby attempting to restore cellular homeostasis and prevent the initiation of apoptosis. oncotarget.comnih.gov In human tumor cells, the induction of autophagy by 6-thioguanine can be dependent on functional DNA mismatch repair (MMR) systems and the tumor suppressor protein p53. oaepublish.comspandidos-publications.comresearchgate.net

Table 2: Key Factors in Thioguanine-Induced Apoptosis and Autophagy

This table outlines the roles of key cellular components and pathways in the apoptotic and autophagic response to thioguanine.

| Factor | Pathway | Role in Response to Thioguanine | Reference |

| Caspases | Apoptosis | Execution of apoptosis; inhibition protects cells from TG-induced death. | nih.gov |

| Mitochondria | Apoptosis/Autophagy | Disrupted function leads to ROS production, initiating apoptosis and mitophagy. | oncotarget.comnih.gov |

| p53 | Autophagy | Can mediate the induction of autophagy in response to TG. | oaepublish.comspandidos-publications.com |

| DNA Mismatch Repair (MMR) | Autophagy | Required for TG-induced autophagic response in certain cancer cells. | spandidos-publications.com |

| LC3-II | Autophagy | Marker for autophagy; levels increase upon TG treatment. | nih.gov |

| ATG5 | Autophagy | Essential protein for autophagy; its knockdown increases apoptosis. | oaepublish.comresearchgate.net |

Gene and Protein Expression Analysis (Transcriptomics and Proteomics)

Transcriptomic and proteomic analyses provide a system-wide view of the cellular changes induced by thioguanine. These studies have been crucial in identifying the molecular networks affected by the drug. Proteomic studies on T-lymphocytes treated with thiopurines revealed significant alterations in proteins involved in oxidative stress response, cell cycle regulation, and cytoskeleton dynamics. nih.gov

Specifically, after treatment with 6-thioguanine, changes were observed in proteins that regulate actin dynamics, such as Cofilin-1 and Myotrophin, suggesting an impact on cellular structure and homeostasis. nih.gov Gene expression studies have also pointed to thiopurine-induced changes in the expression of genes related to protein and ATP biosynthesis. nih.gov Integrated analysis of transcriptomic (mRNA) and proteomic (protein) data allows for a more comprehensive understanding of the cellular response, identifying key candidates and pathways that are dysregulated at both the gene and protein level. nih.govnih.gov Such integrated approaches have been used to reveal that differentially expressed genes and proteins in response to cellular stress often relate to metabolic pathways, biosynthesis, and transport. frontiersin.orgmdpi.com In the context of thioguanine, these analyses confirm that the drug's impact extends beyond DNA incorporation to widespread changes in cellular protein expression and gene regulation, particularly affecting mitochondrial function and redox balance. nih.gov

Table 3: Functional Categories of Proteins and Genes Altered by Thioguanine

This table highlights the major cellular functions affected by thioguanine as identified through proteomic and gene expression studies.

| Functional Category | Specific Processes Affected | Key Molecules/Pathways | Reference |

| Oxidative Stress Response | Detoxification of ROS, antioxidant defense | Superoxide Dismutase, Peroxiredoxin | nih.gov |

| Cytoskeleton Dynamics | Actin polymerization and dynamics | Cofilin-1 (COF1), Myotrophin (MTPN) | nih.gov |

| Biosynthesis | Protein and ATP synthesis | Genes involved in biosynthesis | nih.gov |

| Cell Cycle Regulation | Control of cell division and proliferation | Various regulatory proteins | nih.gov |

Development and Evaluation of Thioguanine Derivatives and Delivery Systems

Synthesis of Novel Thioguanine Analogs

To enhance therapeutic efficacy and explore new biological activities, various novel analogs of thioguanine have been synthesized. One approach involves creating fused heterocyclic systems that mimic the purine structure. A novel method has been reported for synthesizing fused pyrazoles carrying a methylsulfanyl group, which are considered non-classical sulfanylpurine and thioguanine analogs. This synthesis uses heterocyclic ketone dithioacetals as key intermediates, which react with nucleophiles to create the desired purine-like structures. Another strategy involves the reaction of dimethyl N-cyanodithioiminocarbonate with diazoles containing oxo- and amino- functions to produce a new variety of methylsulfanyl derivatives of azoloazines and azoloazoles. tandfonline.com

Other research has focused on creating derivatives by modifying other biologically active molecules with thioguanine. For instance, novel pleuromutilin (B8085454) derivatives were synthesized by introducing thioguanine units to the pleuromutilin skeleton, a natural antibiotic. nih.gov This was achieved by activating the hydroxyl group on pleuromutilin, followed by nucleophilic substitution with thioguanine. nih.gov Additionally, researchers have synthesized gold(I)-phosphine complexes of 6-thioguanine to investigate new metallodrug strategies. up.ac.za These synthetic efforts aim to create compounds with potentially novel mechanisms of action or improved pharmacological properties compared to the parent drug. up.ac.za

Table 4: Examples of Synthesized Thioguanine Analogs

This table provides an overview of different classes of synthesized thioguanine derivatives and their synthetic precursors.

| Analog Class | Key Precursor/Reagent | Synthetic Strategy | Reference |

| Fused Pyrazole Analogs | Heterocyclic ketone dithioacetals | Reaction with hydrazine (B178648) derivatives and active methylene (B1212753) compounds. | |

| Azoloazine/Azoloazole Derivatives | Dimethyl N-cyanodithioiminocarbonate | Reaction with diazoles containing oxo- and amino- functions. | tandfonline.com |

| Pleuromutilin-Thioguanine Derivatives | Pleuromutilin, p-toluenesulfonyl chloride | Activation of C-22 hydroxyl group followed by nucleophilic substitution. | nih.gov |

| Gold(I)-Phosphine Complexes | Gold(I) metal, 6-thioguanine | Coordination chemistry to combine gold with 6-thioguanine. | up.ac.za |

| Tricyclic Thiopurine Derivatives | Guanosine (B1672433), chloroacetaldehyde/bromoacetone | Two-step procedure to form a tricyclic structure from guanosine. | mdpi.com |

Investigation of Drug Carrier Systems (e.g., Metal-Organic Frameworks, Phosphorene)

To address challenges such as poor aqueous solubility and to enable controlled release, various nanocarriers for thioguanine have been investigated. Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials, have been explored as encapsulation matrices. digitellinc.com Studies using aluminum-based MOFs, such as DUT-4, have shown that thioguanine can be successfully loaded into the matrix via mechanochemical methods like liquid-assisted grinding. dntb.gov.uamdpi.com The interaction involves bonding between the amino groups of thioguanine and the carboxylate groups of the MOF matrix. mdpi.comresearchgate.net This encapsulation leads to a significantly delayed and sustained release of thioguanine compared to the rapid dissolution of the pure drug. mdpi.com For instance, the release from a (6-TG)(DUT-4) composite was six times slower than that of pure 6-TG. mdpi.com

Two-dimensional (2D) nanomaterials, particularly phosphorene, have also been evaluated as potential drug delivery systems for thioguanine. nih.gov Due to its high surface-to-volume ratio, biocompatibility, and biodegradability into non-toxic phosphates, phosphorene is a promising candidate. nih.gov Density functional theory (DFT) simulations have shown that thioguanine adsorbs onto the phosphorene surface via physisorption, with stable configurations having adsorption energies between -76.99 and -38.69 kJ/mol. nih.gov This interaction alters the electronic properties of the complex, resulting in a lower bandgap energy (0.91 eV for the complex vs. 2.81 eV for thioguanine alone), which suggests successful attachment to the carrier surface. nih.gov This modification is predicted to enhance the drug's performance by improving its delivery characteristics. nih.gov

Table 5: Thioguanine Drug Carrier Systems and Their Properties

This table compares the characteristics of Metal-Organic Frameworks and Phosphorene as delivery systems for thioguanine.

| Carrier System | Specific Material | Loading Method | Key Findings | Reference |

| Metal-Organic Framework (MOF) | Aluminum MOF (DUT-4) | Liquid-Assisted Grinding (Mechanochemistry) | Delayed and sustained release (6x slower); bonding between drug and matrix. | dntb.gov.uamdpi.comresearchgate.net |

| 2D Nanomaterial | Phosphorene | Physisorption | Stable adsorption; lower bandgap energy of the complex; potential for improved delivery. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Thioguanine Research

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of thioguanine and its metabolites. Its ability to separate complex mixtures makes it indispensable for studying the intricate metabolic pathways of thiopurine drugs.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous determination of thioguanine and its various metabolites in biological matrices, most notably in red blood cells (RBCs). researchgate.net These methods are essential for therapeutic drug monitoring, helping to understand the pharmacological and toxic activities of thiopurines. researchgate.net

A typical HPLC method involves several key steps: sample preparation, chromatographic separation, and detection. A common sample preparation procedure for analyzing intracellular metabolites like 6-thioguanine (B1684491) nucleotides (6-TGNs) includes the deproteinization of RBC lysates using agents like perchloric acid, often in the presence of a reducing agent such as dithiothreitol (B142953) (DTT). researchgate.net This is followed by hydrolysis, where the nucleotide metabolites are converted to their corresponding bases by heating, for instance, at 100°C for 45 minutes. researchgate.netbjournal.org This hydrolysis step is critical as it allows for the quantification of the total 6-TGN pool. bjournal.org

The separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.netbjournal.org The mobile phase often consists of a buffer-methanol mixture. researchgate.net For instance, a mobile phase of 0.02 mol/L dihydrogenophosphate buffer-methanol can be used. researchgate.net The detection is commonly performed using a UV detector, with specific wavelengths chosen for each compound of interest. tandfonline.com For example, 6-thioguanine (6-TG) can be monitored at 342 nm. bjournal.org Some methods also employ diode array detectors for enhanced specificity. bjournal.org

The validation of these HPLC methods is crucial to ensure their reliability for clinical use. Validation parameters include linearity, recovery, precision (intra- and inter-assay variation), and the limit of quantification (LOQ). For example, one method reported mean recoveries of 73.1% for 6-TGN derivatives. researchgate.net Another study demonstrated linearity with a correlation coefficient (r²) greater than 0.998 and analytical recoveries of 73.2% for 6-TG. bjournal.org The precision is often found to be within acceptable limits, with intra- and inter-assay variations typically below 15%. bjournal.orgresearchgate.net The LOQ for 6-TG has been reported to be as low as 8 pmol/8 x 10⁸ erythrocytes. bjournal.org

Researchers have also developed HPLC methods capable of measuring the different phosphorylated forms of thioguanine metabolites—thioguanosine monophosphate (TGMP), diphosphate (B83284) (TGDP), and triphosphate (TGTP)—separately. diva-portal.orgukm.my These methods often use ion-pairing liquid chromatography to separate the highly polar nucleotides, followed by derivatization to enhance detection, for example, using potassium permanganate (B83412) to make the TGNs fluorescent. diva-portal.org

Table 1: Performance Characteristics of Various HPLC Methods for Thioguanine Metabolite Quantification

| Parameter | Method 1 bjournal.org | Method 2 nih.gov | Method 3 ukm.my |

|---|---|---|---|

| Analyte(s) | 6-TG, 6-MP, 6-MMP | 6-TG, 6-MeMP | TGMP, TGDP, TGTP, MeTIMP |

| Matrix | Red Blood Cells | Capillary Blood | Red Blood Cells |

| Column | Radialpack Resolve C18 | 70 mm column | - |

| Detection | Diode Array UV | UV | UV and Fluorescence |

| Quantification Limit | 8 pmol/8x10⁸ RBC (6-TG) | 0.5 nmol/ml (6-TG) | < 15% for all metabolites |

| Recovery | 73.2% (6-TG) | - | - |

| Intra-assay CV | < 9.6% | 5.4-7.4% (6-TG) | < 15% |

| Inter-assay CV | < 14.3% | 7.5% (6-TG) | < 15% |

| Accuracy | - | 83% (6-TG) | 40.2-114.0% |

Spectroscopic and Spectropolarimetric Approaches

Spectroscopic techniques provide valuable insights into the electronic structure and conformation of thioguanine, as well as its interactions with other molecules. These methods are complementary to chromatographic techniques, offering a deeper understanding of the molecule's fundamental properties.

Fluorescence spectroscopy is a sensitive technique used to study the interaction of thioguanine with biomolecules like proteins and to probe its photophysical properties. jlu.edu.cntandfonline.com Thioguanine itself is almost non-fluorescent, but its interaction with macromolecules such as human serum albumin (HSA) can lead to quenching of the protein's intrinsic fluorescence. tandfonline.com This quenching effect can be used to investigate the binding mechanism. Studies have shown that the fluorescence quenching of HSA by thioguanine is a static process, resulting from the formation of a ground-state complex between the two molecules. tandfonline.com

In more advanced applications, thioguanine has been used to functionalize bimetallic nanoclusters (e.g., Mo-CuNCs) to create fluorescent probes. scispace.com These 6-TG-Mo-CuNCs exhibit strong blue fluorescence emission at 410 nm upon excitation at 330 nm, which can be utilized for the sensitive detection of biomarkers like uric acid. scispace.com

The photophysical properties of thioguanine have also been investigated at low temperatures. In a frozen matrix at 77 K, thioguanine exhibits both fluorescence and phosphorescence. mdpi.com A weaker fluorescence emission band is observed between 350 nm and 400 nm, while a much stronger phosphorescence band appears between 430 nm and 550 nm. mdpi.com The long lifetime of the latter emission (45 ms) confirms its origin from the lowest-energy triplet state. mdpi.com

Table 2: Fluorescence Spectroscopic Data for Thioguanine and its Complexes

| System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |

|---|---|---|---|---|

| 6-Thioguanine & Human Serum Albumin | 280 | 355 | Static quenching of HSA fluorescence | tandfonline.com |

| 6-TG-Mo-CuNCs | 330 | 410 | Strong blue fluorescence for uric acid detection | scispace.com |

| 6-Thioguanine (77 K) | 340 | 350-400 (Fluorescence), 430-550 (Phosphorescence) | Dual emission observed at low temperature | mdpi.com |

| 6-Thioguanine (Aqueous Solution) | 340 | 350-550 | Broad photoluminescence band | nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the conformation of chiral molecules and their interactions. While thioguanine itself is not chiral, it can be used as a spectroscopic probe when incorporated into larger chiral structures like DNA. nih.gov By replacing a guanine (B1146940) residue with 6-thioguanine, which has a distinct absorption band around 342 nm, it is possible to selectively study local structural changes in the DNA upon binding to proteins. nih.gov